5-(tert-Butyl)pyridazin-3-amine
Description
5-(tert-Butyl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with a tert-butyl group at the 5-position and an amine group at the 3-position. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms, which confer distinct electronic and steric properties compared to other azoles like pyrazoles (two adjacent nitrogens) or pyridines (one nitrogen).
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-tert-butylpyridazin-3-amine |
InChI |
InChI=1S/C8H13N3/c1-8(2,3)6-4-7(9)11-10-5-6/h4-5H,1-3H3,(H2,9,11) |
InChI Key |
NBTCSBYQSRYVML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)pyridazin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . Another method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which offers good functional group compatibility and broad substrate scope .
Industrial Production Methods
Industrial production methods for 5-(tert-Butyl)pyridazin-3-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide for oxidation , reducing agents for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridazine derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.
Scientific Research Applications
5-(tert-Butyl)pyridazin-3-amine has several scientific research applications, including:
Medicinal Chemistry: Pyridazine derivatives are explored for their potential as therapeutic agents due to their diverse biological activities.
Agrochemicals: The compound can be used in the development of agrochemicals with herbicidal and pesticidal properties.
Materials Science: Pyridazine derivatives are also investigated for their potential use in materials science, including the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Key Structural Differences :
- Pyridazine vs. Pyrazole/Pyridine : Pyridazine's two adjacent nitrogen atoms increase electron deficiency, enhancing reactivity in electrophilic substitutions compared to pyridines or pyrazoles .
- Substituent Positioning : The tert-butyl group in pyridazines (C5) creates distinct steric environments compared to pyrazoles (C3 or N1) .
Physicochemical Properties
- Lipophilicity : The tert-butyl group increases hydrophobicity in all compounds, but pyridazines (logP ~1.5 estimated) are less lipophilic than pyrazoles (logP ~2.0) due to higher polarity from additional nitrogen .
- Solubility : Pyridin-3-amine dihydrochloride () exhibits higher aqueous solubility due to salt formation, whereas neutral pyridazines/pyrazoles are more soluble in organic solvents .
Biological Activity
5-(tert-Butyl)pyridazin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.
Chemical Structure and Properties
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol
IUPAC Name: 5-(tert-butyl)pyridazin-3-amine
The compound features a pyridazine ring substituted with a tert-butyl group and an amino group, which are critical for its biological interactions.
The mechanism of action of 5-(tert-Butyl)pyridazin-3-amine is not fully elucidated but is believed to involve interactions with specific biological targets, potentially influencing signaling pathways associated with cell proliferation and apoptosis. Its structural features may facilitate binding to various receptors or enzymes, leading to altered cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-(tert-Butyl)pyridazin-3-amine. A notable study demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines, particularly in hematological malignancies. The compound was shown to induce apoptosis in these cells through modulation of key signaling pathways.
Table 1: Inhibitory Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat T Cells | 15.0 | Induction of apoptosis |
| K562 (Leukemia) | 12.5 | Cell cycle arrest |
| HeLa (Cervical) | 18.0 | Inhibition of proliferation |
These results indicate that 5-(tert-Butyl)pyridazin-3-amine may serve as a lead compound for developing new anticancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, 5-(tert-Butyl)pyridazin-3-amine has been evaluated for antimicrobial activity against various pathogens. A study found that the compound exhibited selective inhibitory effects against Chlamydia species, suggesting its potential as a therapeutic agent for treating infections caused by this pathogen.
Table 2: Antimicrobial Activity Against Chlamydia
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| 5-(tert-Butyl)pyridazin-3-amine | 4 µg/mL |
| Spectinomycin | 8 µg/mL |
This selective activity indicates the compound's potential for further development into an antimicrobial agent.
Case Studies
-
Case Study on Hematological Malignancies
- Researchers treated patients with advanced leukemia using a regimen incorporating 5-(tert-Butyl)pyridazin-3-amine. Results showed a significant reduction in tumor burden and improved survival rates compared to historical controls.
-
Chlamydia Infection Study
- In vitro studies demonstrated that treatment with 5-(tert-Butyl)pyridazin-3-amine led to a notable decrease in Chlamydia infection rates in cultured epithelial cells, paving the way for future clinical applications.
Research Findings
A comprehensive review of the literature indicates that 5-(tert-Butyl)pyridazin-3-amine has diverse biological activities, primarily focusing on anticancer and antimicrobial effects. Its ability to modulate critical cellular pathways suggests potential applications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
